1-Chloro-4-(1-chloro-1-butenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83783-47-5 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |
InChI Key |
QFVHBWDSEZDIAV-KMKOMSMNSA-N |
Isomeric SMILES |
CC/C=C(/C1=CC=C(C=C1)Cl)\Cl |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Structural Isomerism and Stereochemical Considerations of 1 Chloro 4 1 Chloro 1 Butenyl Benzene
Elucidation of Constitutional Isomers of 1-Chloro-4-(1-chloro-1-butenyl)benzene
Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. For this compound, with the molecular formula C10H10Cl2, several constitutional isomers are possible. These variations can arise from the differing positions of the chloro substituents on the benzene (B151609) ring and the butenyl chain, as well as the branching of the carbon skeleton.
The primary constitutional isomers of this compound can be categorized based on the substitution pattern of the benzene ring and the location of the chlorine atom on the butenyl side chain. The benzene ring can be disubstituted in ortho (1,2), meta (1,3), or para (1,4) arrangements. Furthermore, the butenyl chain itself can be linear or branched, and the chlorine atom can be positioned on different carbons of this chain.
Below is a data table outlining some of the potential constitutional isomers of a dichlorinated butenylbenzene, illustrating the structural diversity originating from the varied placement of the functional groups and the structure of the alkyl chain.
| Isomer Name | Position of Chlorine on Benzene Ring | Structure of the Butenyl Chain | Position of Chlorine on Butenyl Chain |
| This compound | 4 | 1-butenyl | 1 |
| 1-Chloro-3-(1-chloro-1-butenyl)benzene | 3 | 1-butenyl | 1 |
| 1-Chloro-2-(1-chloro-1-butenyl)benzene | 2 | 1-butenyl | 1 |
| 1-Chloro-4-(2-chloro-1-butenyl)benzene | 4 | 1-butenyl | 2 |
| 1-Chloro-4-(3-chloro-1-butenyl)benzene | 4 | 1-butenyl | 3 |
| 1-Chloro-4-(4-chloro-1-butenyl)benzene | 4 | 1-butenyl | 4 |
| 1-Chloro-4-(1-chloro-2-butenyl)benzene | 4 | 2-butenyl | 1 |
| 1-Chloro-4-(1-chloro-2-methyl-1-propenyl)benzene | 4 | 2-methyl-1-propenyl | 1 |
Stereoisomerism in this compound
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.
Geometric Isomerism (cis/trans or E/Z) of the 1-butenyl Moiety
The presence of a carbon-carbon double bond in the 1-butenyl group of this compound restricts free rotation, leading to the possibility of geometric isomerism. libretexts.orglibretexts.org This type of isomerism is designated as cis/trans or, more systematically, using the E/Z notation. For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. libretexts.orgaskfilo.com
In the case of this compound, the first carbon of the double bond is attached to a chlorine atom and a hydrogen atom. The second carbon of the double bond is attached to an ethyl group and a 4-chlorophenyl group. Since both carbons of the double bond are bonded to two different substituents, geometric isomerism is possible.
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. The atoms or groups attached to each carbon of the double bond are ranked based on their atomic number.
(Z)-isomer: The higher priority groups on each carbon are on the 'zame zide' (same side) of the double bond.
(E)-isomer: The higher priority groups on each carbon are on 'epposite' (opposite sides) of the double bond.
For this compound:
On the first carbon of the double bond, chlorine has a higher priority than hydrogen.
On the second carbon of the double bond, the 4-chlorophenyl group has a higher priority than the ethyl group.
Thus, the two geometric isomers are:
(Z)-1-Chloro-4-(1-chloro-1-butenyl)benzene: The chlorine atom and the 4-chlorophenyl group are on the same side of the double bond.
(E)-1-Chloro-4-(1-chloro-1-butenyl)benzene: The chlorine atom and the 4-chlorophenyl group are on opposite sides of the double bond.
| Isomer | Orientation of High-Priority Groups |
| (Z)-1-Chloro-4-(1-chloro-1-butenyl)benzene | Same side |
| (E)-1-Chloro-4-(1-chloro-1-butenyl)benzene | Opposite sides |
Potential for Chiral Centers and Enantiomerism
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A common cause of enantiomerism is the presence of a chiral center, which is typically a carbon atom bonded to four different groups.
Upon careful examination of the structure of this compound, it is evident that there are no chiral centers within the molecule itself. None of the carbon atoms in the structure are bonded to four distinct substituents. Therefore, this compound does not exhibit enantiomerism. However, it is important to note that some of its constitutional isomers, such as those with a chiral carbon in a branched side chain, could potentially exist as enantiomers.
Conformational Analysis and Rotational Isomerism
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The study of these different arrangements and their relative energies is known as conformational analysis.
For this compound, there are several single bonds around which rotation can occur, leading to various conformations. The most significant of these are the rotation around the single bond connecting the butenyl group to the benzene ring and the rotations within the butenyl side chain.
The rotation around the C-C single bond between the benzene ring and the butenyl group is of particular interest. In substituted styrenes, which are structurally related, the planarity of the molecule is a key factor in determining its stability due to conjugation between the phenyl ring and the vinyl group. acs.org While a planar conformation is generally favored to maximize this conjugation, steric hindrance between the substituents on the vinyl group and the ortho hydrogens of the benzene ring can lead to a non-planar, or twisted, conformation being more stable. The energy barrier for this rotation is influenced by the size of the substituents. nih.govresearchgate.net
Within the butenyl chain, rotation around the C-C single bond between the second and third carbons of the butenyl group will also lead to different conformers, such as gauche and anti-conformations. The relative stability of these conformers is determined by steric and electronic interactions between the substituents on these carbons.
Advanced Synthetic Methodologies for 1 Chloro 4 1 Chloro 1 Butenyl Benzene and Analogues
Strategies for Carbon-Carbon Bond Formation Leading to the Butenyl Chain
The construction of the butenyl side chain on the chlorobenzene (B131634) ring is a critical step in the synthesis of the target molecule. This can be achieved through several established and modern synthetic routes that form carbon-carbon bonds. Classical methods like Friedel-Crafts reactions can introduce an acyl group, which can then be further modified. For example, Friedel-Crafts acylation of chlorobenzene with butanoyl chloride would yield a ketone, which could then be subjected to reduction and elimination reactions to form the butenyl group. quora.com More contemporary methods, such as palladium-catalyzed cross-coupling reactions, offer direct and highly versatile pathways. Reactions like the Heck reaction can couple aryl halides with alkenes, providing a direct route to substituted styrenes, which are valuable precursors. nih.gov
Halogenation and hydrohalogenation are fundamental reactions for introducing halogen atoms into a molecule, specifically across a carbon-carbon double bond. These reactions are essential for synthesizing the dichloro-substituted butenyl chain.
Halogenation : The addition of elemental halogens, such as chlorine (Cl₂) or bromine (Br₂), to an alkene results in a vicinal dihalide, where two halogen atoms are added to adjacent carbons. chemistrysteps.comlibretexts.org The reaction proceeds through a cyclic "halonium ion" intermediate. libretexts.orgmasterorganicchemistry.com This mechanism dictates the stereochemistry of the reaction, leading to an anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comfiveable.me For instance, the reaction of cyclohexene (B86901) with bromine exclusively yields trans-1,2-dibromocyclohexane. masterorganicchemistry.com
Hydrohalogenation : The addition of hydrogen halides (HX), such as hydrogen chloride (HCl) or hydrogen bromide (HBr), across a double bond produces a monohaloalkane. libretexts.orgtsfx.edu.au When an unsymmetrical alkene is used, the reaction regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the halide adds to the more substituted carbon, proceeding via the most stable carbocation intermediate. chemistry.coach
The choice of solvent is crucial in these reactions. Inert solvents like tetrachloromethane (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are typically used to produce the dihalide. masterorganicchemistry.com However, if the reaction is performed in a nucleophilic solvent like water, a halohydrin is formed instead. chemistrysteps.commasterorganicchemistry.com
Table 1: Comparison of Alkene Halogenation and Hydrohalogenation Reactions
| Reaction Type | Reagent(s) | Substrate | Product Type | Key Features |
|---|---|---|---|---|
| Halogenation | Cl₂, Br₂ | Alkene | Vicinal Dihalide | Anti-addition stereochemistry; proceeds via cyclic halonium ion. libretexts.orgmasterorganicchemistry.com |
| Hydrohalogenation | HCl, HBr | Alkene | Alkyl Halide | Follows Markovnikov's rule for regioselectivity. chemistry.coach |
| Halohydrin Formation | Br₂, H₂O | Alkene | Halohydrin | Anti-addition; regioselective, with OH adding to the more substituted carbon. masterorganicchemistry.com |
The formation of the vinylic chloride (C=C-Cl) moiety is a key transformation for which numerous catalytic methods have been developed. These approaches offer high selectivity and functional group tolerance, which are often superior to traditional methods.
Hydrochlorination of Alkynes : A direct and atom-efficient method is the hydrochlorination of alkynes. Gold catalysts, in particular, have shown significant promise. A commercial nanogold catalyst, when used with a novel chlorinating reagent composed of HCl in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), enables the highly regioselective Markovnikov hydrochlorination of unactivated alkynes. acs.org This system avoids overchlorination and hydration byproducts and is tolerant of various functional groups. acs.org Ruthenium catalysts have also been employed for the efficient hydrochlorination of alkynes. acs.org
Palladium-Catalyzed Reactions : Palladium catalysis is a versatile tool for forming vinylic chlorides. One approach involves the conversion of aryl and vinyl triflates into the corresponding vinyl halides. organic-chemistry.org
Copper-Catalyzed Halogen Exchange : Vinylic chlorides can be synthesized from more accessible vinylic iodides through copper-catalyzed halogen exchange. This reaction uses catalytic amounts of copper iodide and a ligand like trans-N,N′-dimethylcyclohexane-1,2-diamine, proceeding with complete retention of the double bond's geometry. organic-chemistry.org
Chlorodeboronation : Organotrifluoroborates can be converted into chlorinated products using trichloroisocyanuric acid (TCICA). This metal-free method is mild and tolerates a broad range of functional groups on aryl, heteroaryl, and alkenyl substrates. organic-chemistry.org
From Carbonyl Compounds : A reaction of aromatic ketones with bis(trichloromethyl) carbonate, catalyzed by scandium triflate, can produce aryl-(Z)-vinyl chlorides, suggesting a plausible addition-elimination mechanism. organic-chemistry.orgorganic-chemistry.org
Table 2: Selected Catalytic Methods for Vinylic Chloride Synthesis
| Method | Catalyst / Reagent | Substrate | Key Features |
|---|---|---|---|
| Alkyne Hydrochlorination | Nanogold / HCl-DMPU | Terminal Alkyne | High regioselectivity (Markovnikov); tolerates many functional groups. acs.org |
| Halogen Exchange | CuI / Ligand / TMAC | Alkenyl Iodide | Excellent yields; full retention of stereochemistry. organic-chemistry.org |
| Chlorodeboronation | Trichloroisocyanuric acid (TCICA) | Organotrifluoroborate | Metal-free; mild conditions; broad functional group tolerance. organic-chemistry.org |
| From Ketones | Sc(OTf)₃ / Bis(trichloromethyl) carbonate | Aromatic Ketone | Provides (Z)-vinyl chlorides. organic-chemistry.orgorganic-chemistry.org |
Regioselective and Stereoselective Chlorination on Aromatic and Alkenyl Moieties
Controlling the precise location (regioselectivity) and spatial orientation (stereoselectivity) of chlorine atoms is paramount in the synthesis of 1-Chloro-4-(1-chloro-1-butenyl)benzene.
Aromatic Chlorination : The introduction of a chlorine atom onto the benzene (B151609) ring is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituent already present on the ring. An alkyl group, such as a butenyl chain, is an ortho-, para-director. Therefore, chlorination of a butenylbenzene precursor would yield a mixture of ortho and para products. To achieve the desired 1,4-substitution pattern, it is often more strategic to start with chlorobenzene, which is also an ortho-, para-director, and then introduce the butenyl chain via a reaction like Friedel-Crafts acylation or a cross-coupling reaction. quora.com
Alkenyl Chlorination : Achieving stereoselectivity in the vinylic chloride formation is critical. Several modern catalytic methods provide excellent control. As mentioned, copper-catalyzed halogen exchange from alkenyl iodides retains the original double bond geometry, allowing for the synthesis of stereochemically pure products. organic-chemistry.org Similarly, the reaction of aromatic ketones with bis(trichloromethyl) carbonate can stereoselectively produce (Z)-vinyl chlorides. organic-chemistry.orgorganic-chemistry.org The hydrochlorination of terminal alkynes is highly regioselective, yielding the Markovnikov product where the chlorine atom is bonded to the more substituted carbon of the original triple bond. acs.org Palladium-catalyzed reactions have also been developed for the stereoselective formation of (Z)-chloroalkenes. researchgate.net
Multi-component Reactions and Convergent Synthesis
Modern synthetic strategies often favor efficiency by minimizing the number of separate reaction steps.
Multi-component Reactions (MCRs) : These reactions combine three or more starting materials in a single operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org An effective approach for synthesizing functionalized organic halides involves the three-component difunctionalization of alkenes. researchgate.net This strategy can introduce a halogen and another functional group across a double bond simultaneously, reducing steps and waste. researchgate.net For example, the hydrazinative halogenation of alkenes uses an alkene, a hydrazine (B178648) source, and a halide salt to produce halogenated hydrazines in one pot. researchgate.net
Flow Chemistry and Microreactor Technologies in Synthesis of Halogenated Alkenes
The use of flow chemistry and microreactors represents a significant technological advancement in chemical synthesis, offering enhanced safety, control, and efficiency, particularly for halogenation reactions.
Flow Chemistry : Halogenations using elemental halogens (Cl₂) or hydrogen halides (HCl) are often fast and highly exothermic, which can lead to safety and selectivity issues in traditional batch reactors. scispace.com Continuous flow chemistry mitigates these problems by using narrow channels that provide superior heat and mass transfer. researchgate.net This allows for precise temperature control, accurate dosing of reagents (including gases), and the ability to safely handle hazardous materials by generating and consuming them in situ. scispace.com
Microreactor Technology : Microreactors are small, continuous flow devices with channel diameters typically in the sub-millimeter range. youtube.com Their high surface-area-to-volume ratio allows for extremely efficient heat exchange and rapid mixing, leading to reproducible and high-quality products. youtube.commdpi.com These characteristics are ideal for optimizing halogenation reactions. Research has demonstrated the use of microreactors for various applications, including polymerization and the synthesis of fine chemicals. researchgate.netnih.gov A notable example is the continuous flow synthesis of alkenyl chlorides from alkenyl iodides using copper tubing, which reduced the reaction time from hours to minutes compared to the batch process. organic-chemistry.org Electrochemical functionalization of alkenes has also been successfully performed in flow reactors. rsc.org
Functional Group Compatibility and Protecting Group Strategies
When synthesizing complex molecules, it is essential to manage the reactivity of various functional groups to prevent unwanted side reactions.
Functional Group Compatibility : Many modern synthetic methods are designed to be compatible with a wide array of functional groups. For instance, the nanogold-catalyzed hydrochlorination of alkynes acs.org, the metal-free chlorodeboronation of organotrifluoroborates organic-chemistry.org, and various multicomponent reactions acs.org proceed efficiently without affecting sensitive groups like esters, nitriles, or acids that might be present in the substrate. This compatibility simplifies synthetic routes by eliminating the need for extra protection and deprotection steps. researchgate.net
Protecting Group Strategies : In cases where a functional group is not compatible with the required reaction conditions, it can be temporarily masked with a protecting group. wikipedia.orgorganic-chemistry.org A protecting group is a reversible derivative of a functional group that is inert to a specific set of reagents. organic-chemistry.org For example, an alcohol, which would react with a Grignard reagent, can be protected as a silyl (B83357) ether. Silyl ethers are stable to many reagents but can be easily removed later using a fluoride (B91410) source. masterorganicchemistry.com The choice of protecting group is critical and depends on its stability and the conditions required for its removal. jocpr.com In complex syntheses, an "orthogonal protection" strategy may be used, which involves multiple protecting groups in one molecule that can be removed selectively under different, non-interfering conditions. organic-chemistry.orgnumberanalytics.com For example, a molecule might contain a Boc-protected amine (removed with acid) and an Fmoc-protected amine (removed with base), allowing for selective deprotection and reaction at either site. organic-chemistry.org This level of control is indispensable for the multi-step synthesis of elaborate molecules like this compound and its analogues.
Mechanistic Organic Chemistry of 1 Chloro 4 1 Chloro 1 Butenyl Benzene
Electrophilic Addition Reactions of the Butenyl Moiety
The carbon-carbon double bond within the 1-chloro-1-butenyl side chain is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed via mechanisms that seek to form the most stable intermediate, leading to specific regiochemical and stereochemical outcomes.
Halogenation Mechanisms (e.g., Bromonium/Chloronium Ion Intermediates)
The halogenation of the butenyl double bond with reagents like chlorine (Cl₂) or bromine (Br₂) is expected to proceed through a characteristic mechanism involving a cyclic halonium ion intermediate. youtube.comyoutube.com When a halogen molecule approaches the π-bond, the electron-rich double bond induces a dipole in the halogen molecule, and the π electrons attack the partially positive halogen atom. chemguide.co.uk This attack results in the formation of a three-membered ring intermediate known as a chloronium ion (with Cl₂) or a bromonium ion (with Br₂), where the halogen atom is bonded to both carbons of the original double bond. youtube.comyoutube.com
The formation of this bridged intermediate is a concerted process that avoids the generation of a highly unstable open-chain carbocation. youtube.com The positive charge is shared across the two carbon atoms and the halogen atom. youtube.com In the second step of the mechanism, a halide ion (Cl⁻ or Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the cyclic intermediate. youtube.com This attack occurs from the side opposite to the bulky halonium ion, a process known as anti-addition. youtube.comlibretexts.org This stereospecificity results in the two halogen atoms being added to opposite faces of the original double bond. libretexts.org
The regioselectivity of the nucleophilic attack on the unsymmetrical chloronium/bromonium ion is directed to the carbon atom that can better stabilize a positive charge. In the case of 1-Chloro-4-(1-chloro-1-butenyl)benzene, one carbon of the double bond is benzylic, which would typically stabilize a positive charge effectively. However, the presence of an existing chlorine atom on the double bond influences the charge distribution. The attack will likely occur at the more substituted carbon that can best support the partial positive charge. reddit.com
Hydrohalogenation Mechanisms
The addition of hydrogen halides (HX, such as HCl and HBr) to the butenyl double bond follows an electrophilic addition mechanism, typically governed by Markovnikov's rule. leah4sci.commasterorganicchemistry.com The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen atom of the HX molecule. pressbooks.pubyoutube.com This is the rate-determining step and leads to the formation of a carbocation intermediate and a halide ion. masterorganicchemistry.compressbooks.pub
According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. slideshare.netcurlyarrows.com This rule is a consequence of the mechanism, which favors the formation of the most stable carbocation intermediate. leah4sci.comyoutube.com For this compound, protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be the one that benefits from stabilizing factors like hyperconjugation and resonance. The proximity of the benzene (B151609) ring suggests that a carbocation at the benzylic position would be significantly stabilized. In the final, fast step, the nucleophilic halide ion attacks the carbocation, forming the final alkyl halide product. pressbooks.pub
Under certain conditions, specifically the addition of HBr in the presence of peroxides or UV light, the reaction can proceed via a radical mechanism, leading to an anti-Markovnikov product. slideshare.netcurlyarrows.comlibretexts.org In this pathway, the bromine radical adds first to the double bond to generate the most stable carbon radical, which is typically at the more substituted position. libretexts.org The resulting carbon radical then abstracts a hydrogen atom from HBr to give the final product where the bromine has added to the less substituted carbon. curlyarrows.comlibretexts.org
Table 1: Predicted Regioselectivity in Hydrohalogenation of this compound
| Reaction Condition | Mechanism | Key Intermediate | Regiochemical Outcome | Product Type |
|---|---|---|---|---|
| Addition of HCl or HBr | Electrophilic Addition | More stable carbocation | Hydrogen adds to the less substituted carbon | Markovnikov Product leah4sci.comyoutube.com |
| Addition of HBr with Peroxides | Free Radical Addition | More stable carbon radical | Bromine adds to the less substituted carbon | Anti-Markovnikov Product curlyarrows.comlibretexts.org |
Substitution Reactions on the Aromatic Ring and Alkenyl Chlorides
The molecule possesses two distinct sites for substitution reactions: the aromatic ring and the vinylic carbon bonded to a chlorine atom. The mechanisms for these substitutions differ significantly due to the electronic nature of these systems.
Electrophilic Aromatic Substitution Pathways
Further substitution on the benzene ring occurs via an electrophilic aromatic substitution (EAS) mechanism. The rate and regioselectivity (the position of the incoming electrophile) are dictated by the directing effects of the substituents already present: the chlorine atom and the (1-chloro-1-butenyl) group. wikipedia.orgcognitoedu.org
Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. libretexts.orglibretexts.org
Chloro Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. wikipedia.orglibretexts.org However, they are ortho-, para-directing because their lone pairs can be donated via resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during ortho or para attack more than the intermediate for meta attack. libretexts.orgorganicchemistrytutor.com
Alkenyl Group: An alkenyl group (like the butenyl group) is generally considered to be a weakly activating and ortho-, para-directing group. It can donate electron density to the ring through hyperconjugation and weak resonance effects, activating these positions for electrophilic attack. cognitoedu.orglibretexts.org
Table 2: Directing Effects of Substituents on the Benzene Ring
| Substituent Group | Inductive Effect | Resonance Effect | Overall Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating libretexts.org | Ortho, Para organicchemistrytutor.comchemistrysteps.com |
| -CH=CH-R (Alkenyl) | Weakly electron-withdrawing | Electron-donating | Weakly Activating cognitoedu.org | Ortho, Para cognitoedu.org |
Nucleophilic Vinylic Substitution Mechanisms
The chlorine atom attached to the butenyl double bond is a vinylic chloride. Vinylic halides are known to be significantly less reactive towards nucleophilic substitution than their alkyl halide counterparts. pressbooks.pubyoutube.com This low reactivity can be attributed to several factors:
The carbon-chlorine bond involves an sp² hybridized carbon, which has more s-character than an sp³ carbon. This makes the bond stronger and shorter, and thus harder to break. youtube.com
The incoming nucleophile is repelled by the high electron density of the π-bond. chemguide.co.uk
The formation of a vinylic carbocation via an Sₙ1-type mechanism is highly unfavorable.
Despite this, substitution can be forced under harsh conditions (high temperature and pressure). The most plausible mechanism for nucleophilic substitution on an unactivated vinylic halide is the addition-elimination mechanism. In this pathway, the nucleophile adds to the double bond to form a carbanionic intermediate. This is followed by the elimination of the leaving group (chloride ion) to reform the double bond. This mechanism is more common when the double bond is conjugated with an electron-withdrawing group, which can stabilize the intermediate carbanion.
Radical Reactions Involving Carbon-Halogen Bonds
The carbon-chlorine bonds in this compound can undergo homolytic cleavage in the presence of radical initiators (e.g., AIBN, peroxides) or UV light, initiating radical chain reactions. youtube.comucr.edu The two C-Cl bonds (one aryl, one vinylic) have different strengths. The C(sp²)-Cl bond on the benzene ring is significantly stronger and less prone to radical cleavage than C(sp³)-Cl bonds. The vinylic C(sp²)-Cl bond is also strong.
A common radical reaction involving alkyl halides is reductive dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.orglibretexts.org The mechanism for such a reaction would proceed through a radical chain process:
Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts a chlorine atom from the substrate to form a new carbon-centered radical and Bu₃SnCl. libretexts.org Given the relative bond strengths, the vinylic C-Cl bond would be more likely to cleave than the aryl C-Cl bond. The resulting vinylic radical then abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical, which can continue the chain. libretexts.org
Termination: The reaction is terminated when any two radicals combine. youtube.com
Theoretical and experimental studies on similar alkyl halides show that the reductive cleavage of the carbon-halogen bond can be a concerted process rather than a stepwise formation of a radical anion. acs.orgnih.govresearchgate.net This process involves a substantial activation barrier that is mainly associated with the breaking of the C-X bond. acs.orgnih.gov
Rearrangement Processes and Competing Reaction Pathways
The structural features of this compound—a substituted styrene (B11656) framework—give rise to a variety of potential rearrangement and competing reactions under different conditions. The presence of a butenyl group, in particular, introduces the possibility of migrations and isomerizations.
Rearrangement Processes:
Reactions that proceed through carbocationic intermediates are often accompanied by rearrangements to form more stable carbocations. masterorganicchemistry.com In the case of this compound, protonation of the double bond or loss of the vinylic chloride could, in principle, lead to a carbocation. The stability of any formed carbocation would be a critical factor in determining the reaction pathway. For instance, a hydride or alkyl shift could occur to form a more stabilized carbocation, such as a tertiary or resonance-stabilized carbocation. masterorganicchemistry.com
One potential rearrangement is a hydride shift . If a carbocation is formed at the C1 position of the butenyl chain, a hydride shift from the adjacent C2 position would lead to a more stable secondary carbocation. Further rearrangement could potentially involve the phenyl group.
Another possibility is the McLafferty-type rearrangement , which is known to occur in molecules with a carbonyl group and a γ-hydrogen. nih.gov While this compound does not possess a carbonyl group, analogous rearrangements involving other functional groups and a suitable hydrogen atom on the butenyl chain could be envisaged under specific, likely mass spectrometric, conditions.
Competing Reaction Pathways:
Several reaction pathways can compete, with the predominant one being dictated by the reaction conditions (e.g., temperature, reagent, solvent).
Nucleophilic Substitution vs. Elimination: At the vinylic chloride, nucleophilic substitution and elimination reactions are primary competing pathways. Strong, bulky bases are likely to favor elimination to form an alkyne, whereas less basic, more nucleophilic species might favor substitution. The geometry of the butenyl chain (E/Z isomerism) can also influence the rates of these reactions.
Substitution at the Vinylic vs. Aromatic Carbon: The molecule has two C-Cl bonds, one on the sp2-hybridized vinylic carbon and one on the sp2-hybridized aromatic carbon. Nucleophilic aromatic substitution is generally difficult and requires harsh conditions or the presence of activating groups (which the chloro-substituent is not). libretexts.org Vinylic substitution is also challenging due to the high energy of the potential vinylic cation intermediate and repulsion between the incoming nucleophile and the pi-electron cloud of the double bond. quora.comyoutube.com However, metal-catalyzed cross-coupling reactions can facilitate substitution at both positions. frontiersin.org
Addition to the Double Bond: The carbon-carbon double bond can undergo electrophilic addition reactions. For example, in the presence of a strong acid (HX), the double bond could be protonated, leading to a carbocation that is then attacked by the conjugate base (X-). This pathway would compete with any substitution or elimination reactions.
Radical Reactions: Under radical-initiating conditions (e.g., UV light, radical initiators), reactions involving radical intermediates can occur. For instance, the addition of a radical to the double bond or homolytic cleavage of a C-Cl bond could initiate a radical chain reaction.
The following table summarizes plausible competing pathways:
| Reaction Type | Site of Reactivity | Favorable Conditions | Potential Products |
| Nucleophilic Substitution | Vinylic Carbon | Strong, non-bulky nucleophiles | Substituted butenylbenzene |
| Elimination | Vinylic Carbon | Strong, bulky bases | Butynylbenzene derivative |
| Nucleophilic Aromatic Substitution | Aromatic Carbon | High temperature/pressure, strong nucleophile | Substituted chlorobenzene (B131634) |
| Electrophilic Addition | C=C Double Bond | Strong acids, electrophiles | Dihaloalkylbenzene |
| Radical Addition | C=C Double Bond | Radical initiators, UV light | Substituted alkylbenzene |
Solvent Effects and Catalysis in Reaction Mechanisms
The solvent and the presence of a catalyst can profoundly influence the rate and outcome of reactions involving this compound by stabilizing intermediates, altering the reactivity of nucleophiles, or providing alternative, lower-energy reaction pathways.
Solvent Effects:
The choice of solvent is critical, particularly for reactions involving ionic intermediates or polar transition states. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) possess a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. libretexts.org In reactions that proceed via an S_N1-type mechanism, polar protic solvents are particularly effective at stabilizing both the carbocation intermediate and the leaving group through solvation, thereby increasing the reaction rate. quora.comlibretexts.org For this compound, solvolysis in a polar protic solvent could favor the formation of a vinylic or allylic carbocation, leading to substitution or rearrangement products. youtube.comyoutube.com
Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF have a dipole moment but lack an acidic proton. quora.com In S_N2 reactions, these solvents can enhance the reactivity of anionic nucleophiles by solvating the accompanying cation, leaving the anion "bare" and more nucleophilic. libretexts.org For reactions at the vinylic center of this compound, a polar aprotic solvent would favor a bimolecular substitution mechanism if sterically accessible.
Nonpolar Solvents: Solvents like hexane (B92381) and benzene are generally poor at solvating charged species and would disfavor reactions that proceed through ionic intermediates. Radical reactions are often carried out in nonpolar solvents.
The effect of solvent polarity on reaction rates can be quantified using the Grunwald-Winstein equation, which relates the rate constant of a solvolysis reaction to the ionizing power of the solvent. nih.gov
The following table illustrates the expected effect of different solvent types on various reaction pathways for this compound:
| Solvent Type | Effect on S_N1/E1 | Effect on S_N2/E2 |
| Polar Protic | Rate enhancing | Rate decreasing (solvates nucleophile) |
| Polar Aprotic | Rate decreasing | Rate enhancing (unsolvated nucleophile) |
| Nonpolar | Strongly rate decreasing | Strongly rate decreasing |
Catalysis:
Catalysis can open up new reaction pathways that are not accessible under uncatalyzed conditions or can increase the rate and selectivity of existing pathways.
Acid Catalysis: Strong acids can protonate the double bond or the chlorine atoms, making them better leaving groups. For instance, protonation of the vinylic chlorine could facilitate its departure as HCl, leading to the formation of a vinylic cation.
Base Catalysis: Strong bases can promote elimination reactions by abstracting a proton. The choice of base can influence the competition between substitution and elimination.
Metal Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and copper, are highly effective for cross-coupling reactions involving aryl and vinyl halides. frontiersin.org Reactions such as Suzuki, Heck, and Sonogashira couplings could be used to form new carbon-carbon or carbon-heteroatom bonds at either the vinylic or aromatic C-Cl positions. These reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. The use of a suitable catalyst and ligand can allow for selective reaction at one of the two C-Cl bonds. Iron-based catalysts have also been shown to be effective in the transformation of substituted styrenes. acs.org
Theoretical and Computational Chemistry of 1 Chloro 4 1 Chloro 1 Butenyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure of molecules. DFT methods are used to calculate the ground state properties of 1-Chloro-4-(1-chloro-1-butenyl)benzene by approximating the electron density.
A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, a range of electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Other important ground state properties that would be determined include the molecular dipole moment, which influences intermolecular interactions and solubility, and the distribution of atomic charges (e.g., using Mulliken population analysis), which can indicate reactive sites within the molecule. For related halogenated compounds, DFT has been used to model reaction mechanisms, such as the halogen dance, by calculating the potential energy surfaces. nih.gov The choice of functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-311G(d,p)) is critical for obtaining reliable results. smu.edu
Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value | Unit |
| HOMO Energy | To be determined | eV |
| LUMO Energy | To be determined | eV |
| HOMO-LUMO Gap | To be determined | eV |
| Dipole Moment | To be determined | Debye |
| Total Energy | To be determined | Hartrees |
Ab Initio Methods for Electronic Configuration
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic configuration of this compound.
While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for studying systems where DFT may not be as reliable. For example, ab initio calculations could be used to obtain a precise electronic wavefunction, from which properties like electron correlation energy can be determined, offering deep insights into the nature of the chemical bonds within the molecule.
Molecular Dynamics Simulations for Conformational Landscape
The static picture provided by quantum chemical calculations can be complemented by Molecular Dynamics (MD) simulations, which model the movement of atoms over time. MD simulations of this compound would reveal its conformational landscape and dynamic behavior.
By simulating the molecule's motion, researchers can identify the most stable conformers and the energy barriers between them. This is particularly important for a molecule with a flexible side chain like the 1-chloro-1-butenyl group. The analysis of dihedral angles over the course of the simulation provides a quantitative measure of the conformational preferences. For instance, studies on n-butyl substituted compounds have used MD to analyze dihedral angles and energy profiles. researchgate.net The choice of a suitable force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of MD simulations.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Significance |
| τ1 | C(ar)-C(ar)-C=C | Orientation of the butenyl group relative to the benzene (B151609) ring |
| τ2 | C(ar)-C=C-C | Planarity of the vinyl group with the ring |
| τ3 | C=C-C-C | Conformation of the butenyl chain |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, reaction pathway modeling could be used to study various potential reactions, such as nucleophilic substitution at the chlorinated positions or addition reactions at the double bond.
This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Methods like DFT are commonly used to calculate the geometries and energies of reactants, products, and transition states. nih.gov For example, understanding the metabolic activation of similar compounds like halogenated styrenes has been aided by considering their reaction pathways to form oxides. nih.gov
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. For this compound, these predictions would include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These correspond to the peaks in an experimental IR spectrum and are useful for identifying functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum.
In Silico Design of Novel Analogues
The insights gained from computational studies of this compound can be leveraged for the in silico design of novel analogues with desired properties. By systematically modifying the structure of the parent molecule (e.g., changing the position or type of halogen, altering the side chain) and then computationally screening the properties of these new structures, researchers can identify promising candidates for synthesis. This approach, often part of a quantitative structure-activity relationship (QSAR) study, can significantly accelerate the discovery of new molecules with enhanced or targeted functionalities. For instance, structure-toxicity relationship studies of para-halogenated styrene (B11656) analogues have provided insights into how structural modifications affect their biological activity. nih.govnih.gov
Advanced Analytical Characterization of 1 Chloro 4 1 Chloro 1 Butenyl Benzene and Its Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiationyoutube.comsdsu.edubeilstein-journals.orguvic.cacolumbia.edu
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the exact structure of 1-Chloro-4-(1-chloro-1-butenyl)benzene and its isomers can be determined.
Proton NMR (¹H NMR) for Proton Environment Elucidationdocbrown.infodocbrown.infochemicalbook.comchemicalbook.com
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit signals for the aromatic protons and the protons of the 1-chloro-1-butenyl side chain.
The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the butenyl group.
The signals for the butenyl chain would be crucial for distinguishing between the (E) and (Z) isomers. The coupling constant (J-value) between the vinylic protons is typically larger for the trans (E) isomer (around 12-18 Hz) compared to the cis (Z) isomer (around 7-12 Hz). The ethyl group attached to the double bond would appear as a quartet and a triplet.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ha) | ~ 7.35 | d | ~ 8.5 |
| Aromatic (Hb) | ~ 7.25 | d | ~ 8.5 |
| Vinylic (Hc) | ~ 6.20 (E), ~ 6.10 (Z) | t | ~ 7.0 |
| Methylene (B1212753) (Hd) | ~ 2.25 | q | ~ 7.5 |
| Methyl (He) | ~ 1.10 | t | ~ 7.5 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysisscielo.org.zarsc.orgnih.gov
The positions of the vinylic carbon signals can also help in differentiating between (E) and (Z) isomers, although the differences might be subtle. The carbon attached to the chlorine on the double bond (C1') would be significantly downfield.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C-Cl) | ~ 134 |
| Aromatic (CH) | ~ 129 |
| Aromatic (CH) | ~ 128 |
| Aromatic (C-alkenyl) | ~ 138 |
| Vinylic (C-Cl) | ~ 125 |
| Vinylic (C-H) | ~ 130 |
| Methylene (CH₂) | ~ 30 |
| Methyl (CH₃) | ~ 13 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignmentyoutube.comsdsu.educolumbia.edunih.gov
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (if any), and within the butenyl side chain, for instance, between the vinylic proton and the methylene protons, and between the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning which proton is attached to which carbon. For example, the vinylic proton signal would show a cross-peak with the corresponding vinylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). columbia.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the aromatic protons and the vinylic carbons of the butenyl side chain, confirming the attachment of the side chain to the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netrsc.orgspectroscopyonline.compsu.eduspectra-analysis.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would display characteristic absorption bands for:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
C-H stretching (alkenyl): Also found just above 3000 cm⁻¹.
C=C stretching (aromatic): Peaks in the range of 1600-1450 cm⁻¹. researchgate.net
C=C stretching (alkenyl): A peak around 1650-1600 cm⁻¹.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹. The exact position can help distinguish between chlorine on an sp² carbon (vinylic) and an sp³ carbon if other isomers were present.
Out-of-plane C-H bending (aromatic): The pattern of these bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the benzene ring. For a para-substituted ring, a strong band is expected around 850-800 cm⁻¹. spectroscopyonline.comspectra-analysis.com
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkenyl C-H Stretch | 3050 - 3010 |
| C=C Aromatic Stretch | 1600, 1490 |
| C=C Alkenyl Stretch | ~ 1640 |
| Para-substituted C-H Bend | 840 - 810 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternsnih.govacs.orgrsc.orgsemanticscholar.orgchemguide.co.ukmiamioh.eduyoutube.comcapes.gov.br
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to deduce its structure.
For this compound (C₁₀H₉Cl₂), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. acs.orgchemguide.co.uk
The fragmentation pattern would likely involve the loss of chlorine radicals, the cleavage of the butenyl side chain, and the formation of stable carbocations. Common fragmentation pathways could include:
Loss of a chlorine atom: [M - Cl]⁺
Loss of HCl: [M - HCl]⁺
Cleavage of the ethyl group: [M - CH₂CH₃]⁺
Formation of a tropylium-like ion is also possible after rearrangement. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationscielo.org.zachemrxiv.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecular ion. This exact mass can be used to determine the elemental formula of the compound with high confidence, as it distinguishes between compounds with the same nominal mass but different elemental compositions. For C₁₀H₉³⁵Cl₂, the calculated exact mass would be a key piece of data for confirming the identity of the compound. chemrxiv.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of "this compound" isomers. This technique provides detailed information about the fragmentation pathways of a selected precursor ion, which can be used to differentiate between isomers that may be indistinguishable by single-stage mass spectrometry.
In a typical MS/MS experiment, the molecular ion of the target compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. The fragmentation patterns are highly dependent on the structure of the precursor ion.
For "this compound," key fragmentations would be expected to involve the cleavage of the butenyl side chain and the loss of chlorine atoms. The position of the chlorine atom on the butenyl chain and the geometry of the double bond will influence the relative abundances of the fragment ions. For instance, the loss of a chlorine radical or a hydrogen chloride molecule are common fragmentation pathways for chlorinated compounds. nih.gov The stability of the resulting carbocations will dictate the preferred fragmentation route. Resonance-stabilized carbocations, such as those that can be formed by the fragmentation of alkenes and aromatic compounds, are particularly favored. youtube.com
Table 1: Postulated Key MS/MS Fragmentations for this compound Isomers
| Precursor Ion (m/z) | Postulated Fragment Ion | Postulated Neutral Loss | Significance |
| [M]+• | [M-Cl]+ | Cl• | Indicates the presence of a chlorine atom. |
| [M]+• | [M-HCl]+• | HCl | Common fragmentation for chloroalkanes. |
| [M]+• | [C10H9Cl]+ | C4H6Cl• | Fragmentation of the butenyl side chain. |
| [M]+• | [C6H4Cl]+ | C4H5Cl | Cleavage at the bond connecting the phenyl ring and the butenyl chain. |
Note: The m/z values would need to be calculated based on the exact mass of the most abundant isotopes. The fragmentation patterns are postulated based on general principles of mass spectrometry and data for related compounds.
The study of substituent effects on the fragmentation of related molecules, such as substituted phenylpropenoates, has shown that the position of a halogen substituent can significantly influence the fragmentation pathway. nih.gov This suggests that MS/MS could effectively differentiate between positional isomers of "this compound."
Chromatographic Separation Techniques for Isomer Resolution
Due to the likely presence of multiple isomers, chromatographic separation is essential prior to detection and characterization. The choice of chromatographic technique depends on the volatility and polarity of the isomers.
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For "this compound" and its isomers, GC would be a suitable method for their separation. The choice of the stationary phase is critical for achieving optimal resolution. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase (e.g., OV-101, DB-1), are often used for the separation of halogenated hydrocarbons. nist.govnist.gov
The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase. Generally, for non-polar columns, compounds with lower boiling points will elute earlier. The boiling point is influenced by factors such as molecular weight and intermolecular forces. The geometric isomers (E/Z) of "this compound" are expected to have slightly different boiling points and polarities, which should allow for their separation on a suitable GC column.
Table 2: Representative GC Conditions for Separation of Related Chlorinated Aromatic Compounds
| Parameter | Value | Reference |
| Column Type | Capillary | nist.gov |
| Stationary Phase | OV-101 | nist.gov |
| Column Length | 25 m | nist.gov |
| Column Diameter | 0.20 mm | nist.gov |
| Carrier Gas | Nitrogen | nist.gov |
| Temperature Program | 60°C to 240°C at 4 K/min | nist.gov |
Note: These conditions are for a related compound, Benzene, 1-chloro-4-(1-methylbutyl)-, and would likely require optimization for the specific isomers of "this compound."
For less volatile isomers or those that may be thermally labile, high-performance liquid chromatography (HPLC) is the preferred separation method. Both normal-phase and reversed-phase HPLC can be employed for the separation of "this compound" isomers.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The more polar isomers will have a weaker interaction with the stationary phase and will elute earlier. The geometric isomers (E/Z) of "this compound" would likely exhibit different polarities, enabling their separation.
Table 3: Representative HPLC Conditions for Separation of a Related Compound
| Parameter | Value | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Mode | Reversed-Phase | sielc.com |
Note: These conditions are for Benzene, 1-chloro-4-(1-methylethyl)- and would serve as a starting point for method development for "this compound" isomers.
If "this compound" or any of its isomers possess a chiral center, they will exist as a pair of enantiomers. A chiral center would be present if, for example, the chlorine atom on the butenyl chain is at a position that results in four different groups attached to a carbon atom. Enantiomers have identical physical and chemical properties in an achiral environment but can be separated using chiral chromatography. sigmaaldrich.com
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on cyclodextrins, proteins, or chiral polymers. sigmaaldrich.com The separation of enantiomers is crucial in many fields, particularly in the pharmaceutical industry, as enantiomers can have different biological activities. The applicability of this technique to "this compound" is contingent on the existence of stable enantiomers.
X-ray Crystallography for Solid-State Structural Determination (if crystalline form is obtainable)
This technique would unambiguously determine the geometric configuration (E/Z) of the double bond and the relative positions of the substituents on the benzene ring and the butenyl chain. For a chiral compound, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration. The crystal structure of a related compound, 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene, has been determined, demonstrating the feasibility of this technique for similar molecules. nih.gov
The primary challenge for this technique is the growth of a high-quality single crystal, which can be a difficult and time-consuming process.
Environmental Chemistry and Degradation Pathways of Chlorinated Organics
Environmental Persistence and Biogeochemical Cycling of Chlorine
Chlorinated organic compounds are noted for their persistence in the environment, a characteristic linked to the strength of the carbon-chlorine bond. The biogeochemical cycling of chlorine involves its transformation between inorganic and organic forms through a complex series of biotic and abiotic processes. eurochlor.orgepa.gov Naturally occurring organochlorines are synthesized by various organisms and are also formed through geochemical and photochemical reactions. epa.gov
The persistence of a compound like 1-Chloro-4-(1-chloro-1-butenyl)benzene is influenced by its chemical structure, which includes both an aromatic ring and a chlorinated alkenyl side chain. The chlorine substituents increase the molecule's recalcitrance to degradation compared to its non-chlorinated counterparts. epa.gov The environmental half-lives of chlorinated aromatic compounds can range from days to years, with higher degrees of chlorination generally leading to increased persistence. eurochlor.org
Biodegradation Mechanisms of Halogenated Alkenes
The biodegradation of halogenated alkenes is a key process in their removal from contaminated environments. Microorganisms have evolved various enzymatic pathways to break down these compounds, which can occur under both aerobic and anaerobic conditions. epa.gov
Aerobic Degradation Pathways
Under aerobic conditions, the initial step in the degradation of chlorinated alkenes and aromatic compounds often involves the action of oxygenase enzymes. eurochlor.orgwikipedia.org These enzymes, such as monooxygenases and dioxygenases, incorporate oxygen atoms into the molecule, leading to the formation of less stable intermediates like epoxides or catechols. nih.govresearchgate.net
For a compound like this compound, aerobic bacteria could potentially attack either the aromatic ring or the butenyl side chain. Attack on the aromatic ring would likely proceed via a dioxygenase, leading to a chlorinated catechol derivative. This intermediate would then undergo ring cleavage and further degradation. clemson.edu Alternatively, the butenyl double bond could be targeted by a monooxygenase, forming an unstable epoxide that would subsequently hydrolyze. nih.gov The presence of chlorine atoms can, however, hinder these enzymatic reactions, making the compound more resistant to aerobic breakdown compared to non-chlorinated analogs. youtube.com
Table 1: Key Enzymes in Aerobic Degradation of Chlorinated Organics
| Enzyme Class | Function | Example Substrates |
|---|---|---|
| Monooxygenases | Incorporate one oxygen atom | Chlorinated ethenes, Toluene |
This table presents generalized data for classes of chlorinated organic compounds.
Anaerobic Reductive Dechlorination
In anaerobic environments, a primary degradation mechanism for highly chlorinated compounds is reductive dechlorination. nih.govresearchgate.net This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. The chlorinated compound serves as an electron acceptor in a process also known as "halorespiration." eurochlor.orgepa.gov
For this compound, anaerobic conditions would likely favor the removal of chlorine atoms from both the vinyl position on the butenyl chain and the aromatic ring. The dechlorination of the vinyl chloride moiety is a well-documented process for compounds like tetrachloroethene (PCE) and trichloroethene (TCE), which are sequentially dechlorinated to dichloroethene (DCE), vinyl chloride (VC), and finally to the non-toxic end product, ethene. psu.edu Specialized bacteria, such as those from the Dehalococcoides genus, are known to carry out these reactions. nih.gov
Similarly, the chlorine on the benzene (B151609) ring can be removed reductively. The presence of other substituents on the aromatic ring can influence the rate and feasibility of this reaction. nih.gov The complete degradation of a molecule with both aromatic and vinylic chlorines often requires a sequence of anaerobic and aerobic conditions to achieve full mineralization. eurochlor.org
Table 2: Sequential Anaerobic Reductive Dechlorination of a Model Chlorinated Ethene
| Compound | Dechlorination Product |
|---|---|
| Tetrachloroethene (PCE) | Trichloroethene (TCE) |
| Trichloroethene (TCE) | cis-Dichloroethene (cis-DCE) |
| cis-Dichloroethene (cis-DCE) | Vinyl Chloride (VC) |
This table illustrates a typical pathway and is not specific to this compound.
Microbial Dehalogenase Enzymes and Their Role
A diverse array of microbial enzymes, known as dehalogenases, are responsible for cleaving the carbon-halogen bond. ehs-support.com These enzymes are broadly categorized based on their reaction mechanisms, which include hydrolytic, reductive, and oxygenolytic dehalogenation. ehs-support.com
Hydrolytic dehalogenases replace a halogen atom with a hydroxyl group from water.
Reductive dehalogenases are key enzymes in anaerobic respiration, where they catalyze the removal of halogens. researchgate.net
Oxygenolytic dehalogenases utilize oxygen to remove halogen substituents, often as part of a broader degradation pathway initiated by oxygenases. ehs-support.com
The evolution of these enzymes allows microorganisms to utilize halogenated compounds as sources of carbon and energy. epa.gov The specific dehalogenases present in a microbial community will determine the potential for and the pathway of degradation for a compound like this compound.
Photochemical Degradation Processes in Aquatic and Atmospheric Systems
In addition to biological processes, chlorinated organic compounds can be degraded by photochemical reactions in the environment. wikipedia.org In the atmosphere, these compounds can react with photochemically produced hydroxyl radicals (•OH), leading to their breakdown. The rate of this degradation depends on the compound's volatility and its reactivity with these radicals.
In aquatic systems, photochemical degradation can occur through direct photolysis, where the compound absorbs sunlight and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. These processes can generate reactive species like hydroxyl radicals and hydrated electrons, which can effectively degrade highly chlorinated compounds. For this compound, the presence of the aromatic ring and the double bond suggests it would be susceptible to photochemical degradation, particularly through reactions with hydroxyl radicals.
Abiotic Transformation Reactions in Soil and Sediment
Abiotic degradation of chlorinated organics in soil and sediment can occur through reactions with naturally occurring minerals. Iron-bearing minerals, such as pyrite (B73398) and magnetite, can facilitate the reductive dechlorination of these compounds under anoxic conditions. The reaction mechanism often involves the transfer of electrons from the mineral surface to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond.
These abiotic transformations can be a significant pathway for the natural attenuation of chlorinated solvent plumes in groundwater. The rate of abiotic degradation can be influenced by factors such as the type of mineral present, pH, and the presence of other chemical species. For this compound, it is plausible that abiotic reactions with reduced iron minerals in anoxic soil or sediment could contribute to its degradation, likely through reductive dechlorination pathways.
Remediation Strategies for Chlorinated Compound Contamination
The release of chlorinated organic compounds into the environment poses significant challenges due to their persistence and potential toxicity. While specific data on "this compound" is not extensively available in scientific literature, the remediation of similar chlorinated aromatic and vinylic chlorides provides a strong basis for understanding potential cleanup strategies. These strategies are broadly categorized into destructive and non-destructive methods, with a focus on transforming hazardous substances into less harmful compounds. Key approaches include advanced oxidation processes (AOPs), bioremediation, and phytoremediation, each offering unique mechanisms for the dechlorination and degradation of these contaminants. eurochlor.orgresearchgate.netclu-in.org
The selection of a remediation technology often depends on the specific nature of the contaminant, the concentration, and the characteristics of the contaminated site, such as soil type and groundwater conditions. epa.gov For compounds like this compound, which contains both a chlorinated aromatic ring and a chlorinated vinyl group, a combination of remediation techniques may be necessary for effective removal. eurochlor.orgresearchgate.net
Advanced Oxidation Processes (AOPs) for Dechlorination
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation reactions with highly reactive hydroxyl radicals (•OH). membranechemicals.commdpi.com These radicals are powerful, non-selective oxidants that can rapidly degrade a wide range of persistent organic pollutants, including chlorinated hydrocarbons like chlorinated benzenes and alkenes. calgoncarbon.comyoutube.com The ultimate goal of AOPs is the complete mineralization of contaminants into stable inorganic compounds such as water, carbon dioxide, and mineral salts. membranechemicals.comyoutube.com
The core of AOPs is the in-situ generation of these potent hydroxyl radicals. membranechemicals.com This can be achieved through various methods, often involving a combination of strong oxidants and energy sources. mdpi.com Common AOP systems include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. membranechemicals.comnih.gov
Ozone-based systems (O₃): Ozone can be used alone or in combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to produce hydroxyl radicals. mdpi.comnih.gov
Photo-Fenton (UV/H₂O₂/Fe²⁺): This is an enhancement of the Fenton reaction, where the photolysis of Fe³⁺ complexes regenerates the Fe²⁺ catalyst, thereby increasing the efficiency of hydroxyl radical production.
Photocatalysis: This method often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net
The effectiveness of AOPs in dechlorinating organic compounds is well-documented. For instance, studies on the treatment of trichloroethylene (B50587) (TCE) using a combination of H₂O₂ and O₃ have shown removal efficiencies of up to 94%, with the chlorine atoms from the TCE being converted into chloride ions. nih.gov The reaction mechanisms in AOPs are complex and can involve over a hundred individual reaction steps. acs.orgnih.gov Besides hydroxyl radicals, other reactive species like chlorine radicals (Cl•) can be generated in systems like UV/chlorine, which can also contribute to the degradation of contaminants. osti.gov
The choice of a specific AOP depends on factors such as the water matrix, the type of contaminant, and cost. For example, while electrooxidation (EO) can be effective, it may lead to the formation of chlorinated by-products. In contrast, processes like heat-activated persulfate oxidation (PS), photocatalytic degradation (PCD), and UVC/VUV have been shown to efficiently degrade organics without significant by-product formation. researchgate.netnih.gov
Interactive Data Table: Comparison of Selected Advanced Oxidation Processes (AOPs)
| AOP System | Primary Oxidants/Energy | Primary Reactive Species | Target Contaminants (Examples) | Key Advantages |
| UV/H₂O₂ | UV Light, Hydrogen Peroxide | Hydroxyl Radical (•OH) | Chlorinated Alkenes (TCE, PCE), 1,4-Dioxane | High radical production efficiency, no sludge formation. calgoncarbon.com |
| Ozone-based (O₃/UV, O₃/H₂O₂) ** | Ozone, UV Light, H₂O₂ | Hydroxyl Radical (•OH), Ozone | Aromatic Hydrocarbons, Pesticides, Dyes | Powerful oxidation, also acts as a disinfectant. youtube.comnih.gov |
| UV/Chlorine | UV Light, Chlorine | Hydroxyl Radical (•OH), Chlorine Radical (Cl•) | Pharmaceuticals, Herbicides, Natural Organic Matter | Maintains residual disinfectant, effective for a wide range of compounds. osti.gov |
| Photocatalysis (e.g., UV/TiO₂) ** | UV Light, Semiconductor Catalyst | Hydroxyl Radical (•OH) | 2,4-Dichlorophenol (2,4-DCP), other chlorinated hydrocarbons | Uses a reusable catalyst, can be driven by visible light. nih.gov |
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are cost-effective and environmentally friendly alternatives to conventional physicochemical treatment methods. These technologies harness natural biological processes to degrade or sequester chlorinated organic compounds.
Bioremediation
Bioremediation utilizes microorganisms, primarily bacteria, to break down contaminants. researchgate.net For chlorinated benzenes, biodegradation can occur under both aerobic and anaerobic conditions. nih.govmicrobe.com
Aerobic Biodegradation: Under aerobic conditions, bacteria such as those from the genera Pseudomonas and Burkholderia can use lower-chlorinated benzenes (with four or fewer chlorine atoms) as their sole source of carbon and energy. nih.govasm.org The degradation pathway is typically initiated by dioxygenase enzymes, which leads to the formation of chlorocatechols that are further metabolized to carbon dioxide and chloride. nih.gov
Anaerobic Biodegradation: Highly chlorinated benzenes are more susceptible to degradation under anaerobic conditions through a process called reductive dechlorination or halorespiration. nih.govpsu.edu In this process, certain bacteria, like those from the genus Dehalococcoides, use the chlorinated compounds as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. eurochlor.orgnih.gov This can transform highly chlorinated compounds into less chlorinated ones, which can then be degraded aerobically. A combined anaerobic/aerobic treatment approach has been proposed to achieve complete mineralization of all chlorobenzene (B131634) congeners. psu.edu
For the chlorinated alkene portion of a molecule like this compound, cometabolic degradation is a significant pathway. For example, propylene-grown Xanthobacter cells have been shown to degrade several chlorinated alkenes, including trichloroethylene and vinyl chloride, through the action of alkene monooxygenase. nih.govasm.org
Phytoremediation
Phytoremediation involves the use of plants to clean up contaminated environments. nih.gov This technology is applicable to a range of organic contaminants, including chlorinated solvents. clu-in.org Several mechanisms are involved in phytoremediation:
Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation and accumulation in the shoots. nih.gov
Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic enzymes.
Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. clu-in.org
Phytovolatilization: The uptake of contaminants by plants and their release into the atmosphere as volatile compounds. clu-in.org
Hydraulic Control: The use of deep-rooted plants to contain and control the migration of contaminated groundwater. clu-in.org
The uptake of organic pollutants by plants is influenced by the chemical's properties (such as hydrophobicity) and the plant species. nih.govslu.se For instance, studies have shown that radish plants can take up chlorinated compounds like HCHs, HCB, and PCBs from the soil. nih.gov Poplar and willow trees are commonly used in the phytoremediation of chlorinated solvents due to their extensive root systems and high transpiration rates. clu-in.org
Interactive Data Table: Biological Remediation Approaches for Chlorinated Organics
| Remediation Type | Mechanism | Key Organisms/Plants | Applicable Contaminants (General Class) |
| Aerobic Bioremediation | Oxidation | Pseudomonas sp., Burkholderia sp. | Lower-chlorinated benzenes, Benzene, Toluene. nih.govmicrobe.comnih.gov |
| Anaerobic Bioremediation | Reductive Dechlorination | Dehalococcoides sp., Dehalobacter sp. | Highly-chlorinated benzenes (HCB, PeCB), Chlorinated ethenes (PCE, TCE). nih.govmicrobe.com |
| Phytoremediation | Phytoextraction, Phytodegradation, Rhizodegradation | Poplar trees, Willow trees, Radish | Chlorinated solvents, Pesticides, PCBs. clu-in.orgnih.gov |
Role in Advanced Organic Synthesis Research and Materials Science
1-Chloro-4-(1-chloro-1-butenyl)benzene as a Synthetic Building Block
The presence of two chemically distinct chlorine atoms makes this compound a highly versatile precursor in synthetic chemistry. The vinylic chloride and the aryl chloride moieties exhibit differential reactivity, allowing for selective functionalization under appropriate catalytic conditions. This dual reactivity is particularly valuable in the construction of complex molecular architectures.
Precursor for Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The true synthetic utility of this compound is most prominently displayed in its capacity to participate in a variety of palladium-catalyzed cross-coupling reactions. The differing nature of the vinylic and aryl C-Cl bonds allows for a stepwise and controlled approach to molecular elaboration.
In Suzuki-Miyaura coupling , which forms carbon-carbon single bonds, the vinylic chloride is generally more reactive than the aryl chloride. This allows for the selective coupling of a boronic acid at the butenyl position while leaving the chlorophenyl group intact for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base.
The Sonogashira coupling , a method for forming carbon-carbon triple bonds, similarly shows preference for the activation of the vinylic C-Cl bond over the aryl C-Cl bond. This reaction, co-catalyzed by palladium and copper, enables the introduction of terminal alkynes, leading to the formation of enyne structures which are valuable in natural product synthesis and materials chemistry.
The Heck reaction , which forges a new carbon-carbon double bond, can also be strategically employed. The reaction of an alkene with the vinylic chloride of this compound can proceed under palladium catalysis to yield a substituted diene system. The reactivity in Heck reactions is influenced by the electronic nature of the substrates and the specific catalytic system used.
Interactive Data Table: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature | Expected Major Product |
| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | Coupling at vinylic chloride |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF/DMF | Room Temp to 60 °C | Coupling at vinylic chloride |
| Heck Reaction | Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMF | 100-140 °C | Coupling at vinylic chloride |
Intermediate in the Synthesis of Complex Polyhalogenated Structures
Beyond its use in standard cross-coupling reactions, this compound serves as a valuable intermediate in the synthesis of more complex polyhalogenated molecules. The ability to selectively functionalize one of the C-Cl bonds allows for the retention of a halogen atom for further synthetic manipulation. This stepwise approach is crucial for building intricate structures with precisely defined substitution patterns, which are of interest in medicinal chemistry and materials science.
Applications in the Exploration of Novel Halogen-Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The presence of two chlorine atoms in different chemical environments within this compound makes it an interesting candidate for studies in this area. The electron-withdrawing nature of the sp² carbon in the vinyl group can enhance the electrophilicity of the vinylic chlorine, potentially making it a stronger halogen bond donor compared to the aryl chlorine. Research in this area could provide insights into the design of supramolecular assemblies and functional materials based on these directional interactions.
Development of New Catalytic Systems Utilizing Halogenated Alkenes
The development of more efficient and selective catalysts is a cornerstone of modern organic chemistry. Halogenated alkenes like this compound serve as important substrates for testing the efficacy of new catalytic systems. The challenge of selectively activating one C-Cl bond over another in the same molecule provides a rigorous test for a catalyst's selectivity. Research groups often use such molecules to benchmark the performance of novel ligands or catalyst formulations designed for cross-coupling reactions, aiming for lower catalyst loadings, milder reaction conditions, and higher yields.
Contribution to the Study of Structure-Reactivity Relationships in Aromatic Halogen Compounds
The study of how a molecule's structure influences its chemical reactivity is a fundamental aspect of organic chemistry. This compound is an excellent model system for investigating structure-reactivity relationships in halogenated aromatic compounds. The direct comparison of the reactivity of a vinylic chloride versus an aryl chloride within the same molecule allows for a clear delineation of the factors that govern C-Cl bond activation. These studies can elucidate the electronic and steric effects that influence the oxidative addition step in palladium-catalyzed reactions, providing valuable data for the predictive design of synthetic routes and for understanding the behavior of more complex polyhalogenated systems. The delocalization of electrons from the benzene (B151609) ring can affect the bond strength of the aryl chloride, making it less reactive than a typical alkyl halide but with distinct properties compared to the vinylic chloride.
Future Research Directions and Emerging Paradigms for 1 Chloro 4 1 Chloro 1 Butenyl Benzene
Exploration of Asymmetric Synthesis Routes for Stereoselective Production
The presence of a stereocenter at the chloro-substituted carbon of the butenyl chain and the potential for E/Z isomerism across the double bond make the stereoselective synthesis of 1-Chloro-4-(1-chloro-1-butenyl)benzene a significant challenge and a key area for future research. The development of asymmetric synthesis routes is crucial for accessing stereochemically pure isomers, which is often a prerequisite for evaluating their biological activity and material properties.
Future investigations could focus on the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, asymmetric cross-coupling reactions represent a powerful tool for the stereospecific synthesis of complex molecules. rsc.orgnih.govcuny.edunih.gov Research could be directed towards developing novel palladium or nickel catalyst systems bearing chiral ligands to facilitate the stereospecific coupling of a suitable organometallic reagent with a prochiral precursor. The choice of ligand is critical in inducing enantioselectivity, and high-throughput screening of ligand libraries could accelerate the discovery of effective catalysts. cuny.edu
Another promising avenue is the exploration of organocatalysis, which has emerged as a powerful strategy for asymmetric synthesis. nih.gov Chiral organocatalysts could be designed to activate one of the reactants and create a chiral environment that directs the formation of a specific stereoisomer. For example, chiral amine catalysts have been successfully employed in asymmetric additions to alkenes, and similar principles could be adapted for the synthesis of this compound. nih.gov
Furthermore, the stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres has been achieved through the Aza-Darzens condensation, suggesting that methods for controlling the geometry of the double bond in chloroalkenes are emerging. nih.gov Future work could adapt such strategies to control the E/Z configuration of the butenyl double bond in the target molecule.
Investigation of Bio-inspired Synthetic Pathways
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. Bio-inspired synthesis, which mimics enzymatic processes, offers the potential for highly selective and environmentally benign routes to complex molecules. For this compound, the investigation of bio-inspired pathways for halogenation and alkene formation is a fertile area for future research.
A significant focus could be on the use of halogenating enzymes, or mimetics thereof, for the regioselective and stereoselective introduction of chlorine atoms. researchgate.net Haloperoxidases, for instance, are a class of enzymes that catalyze the oxidation of halides to generate reactive halogenating species. spectroscopyonline.com Research could explore the use of engineered haloperoxidases to selectively chlorinate a precursor molecule. The discovery of new families of iron-dependent halogenases that can act on freestanding substrates opens up exciting possibilities for late-stage C-H bond halogenation. clu-in.org
Moreover, the field of chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical catalysis, offers a powerful approach. researchgate.netrsc.orgnih.govnih.gov A potential chemoenzymatic route could involve an enzymatic resolution to create a chiral intermediate, followed by a chemical step to introduce the second chlorine atom or construct the butenyl side chain. This approach could provide access to enantiomerically pure forms of the target compound. rsc.org
The biosynthesis of halogenated marine natural products often involves cryptic halogenation steps, where a halogen is temporarily introduced to facilitate a subsequent transformation. nih.gov Studying these pathways could provide insights into novel strategies for constructing the chloro-substituted butenyl side chain.
Advanced Mechanistic Investigations Using Real-time Spectroscopic Techniques
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new reactivity. The application of advanced, real-time spectroscopic techniques to study the formation and reactions of this compound is a critical area for future investigation.
Operando spectroscopy, which involves the characterization of a catalytic system under actual reaction conditions, is a particularly powerful tool. spectroscopyonline.comnih.govrsc.orgyoutube.com Techniques such as operando Raman spectroscopy can provide valuable information about the structure of catalytic intermediates and the dynamics of the catalytic cycle. spectroscopyonline.comnih.govrsc.orgnih.gov For instance, in a potential palladium-catalyzed synthesis, operando Raman could be used to observe the oxidative addition, transmetalation, and reductive elimination steps in real-time.
In situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for mechanistic studies, allowing for the direct observation of reactive intermediates and the monitoring of reactant and product concentrations over time. nih.govworktribe.comrsc.org This could be applied to investigate the kinetics of reactions involving this compound, providing insights into the rate-determining steps and the influence of various reaction parameters. The dynamics of E/Z isomerization of related enaminones have been successfully explored using in situ FTIR, demonstrating its utility for studying alkene geometries. worktribe.com
These advanced spectroscopic methods will be instrumental in building a detailed mechanistic picture of the synthesis and reactivity of this compound, paving the way for more efficient and selective chemical transformations.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry, offering powerful tools for reaction prediction, optimization, and discovery. Applying these computational approaches to the synthesis and reactivity of this compound represents a significant future research direction.
ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. nih.govarxiv.orgrsc.org For the synthesis of this compound, an ML model could be developed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given synthetic route, such as a Suzuki or Heck cross-coupling reaction. mdpi.comresearchgate.net This would significantly reduce the experimental effort required for reaction optimization.
Furthermore, ML is becoming increasingly adept at predicting the stereoselectivity of asymmetric reactions. nih.govarxiv.orgrsc.orgchinesechemsoc.org By training a model on a dataset of similar asymmetric chlorination or cross-coupling reactions, it may be possible to predict the enantiomeric excess (% ee) for the synthesis of a specific stereoisomer of this compound with a given chiral catalyst. nih.govrsc.orgchinesechemsoc.org This predictive capability would be invaluable for the rational design of stereoselective syntheses.
Discovery of Novel Reactivity and Transformation Pathways
While the synthesis of this compound is a key objective, exploring its reactivity and potential for further functionalization is an equally important research frontier. The two chlorine atoms and the carbon-carbon double bond represent reactive handles that can be exploited to construct more complex molecular architectures.
Future research should focus on exploring the participation of this compound in various cross-coupling reactions. While the reactivity of vinyl chlorides in Suzuki, Heck, and other cross-coupling reactions is known, the presence of two chlorine atoms in the target molecule opens up the possibility of selective or sequential couplings. nih.govcapes.gov.br Investigating the site-selectivity of these reactions, and how it can be controlled by the choice of catalyst and reaction conditions, will be a key challenge. nih.gov Unconventional cross-coupling conditions could also be explored to access novel reactivity. mdpi.comresearchgate.net
The double bond in the butenyl side chain is also a site for further functionalization. Photoredox catalysis has emerged as a powerful tool for the difunctionalization of alkenes under mild conditions. dntb.gov.uaresearchgate.netmdpi.comrsc.org Investigating the photoredox-catalyzed addition of various functional groups across the double bond of this compound could lead to the synthesis of a diverse range of novel compounds.
Furthermore, the potential for this compound to undergo other transformations, such as cycloadditions, metathesis, or polymerization, should be explored. The unique electronic properties conferred by the two chlorine atoms and the aromatic ring may lead to unexpected and interesting reactivity.
Elucidation of Natural Formation Pathways in Environmental Systems
Understanding the potential for the natural formation of this compound in environmental systems is crucial for assessing its environmental fate and potential impact. Research in this area should focus on both biotic and abiotic formation pathways.
Biotic pathways could involve the enzymatic halogenation of natural precursors. Many organisms, particularly marine life, produce a vast array of organochlorine compounds. nih.gov Research could investigate whether naturally occurring aromatic compounds could serve as precursors for the biosynthesis of chlorinated styrenes. nih.gov The decomposition of plant material in the presence of chloride ions has been shown to produce stable chlorinated hydrocarbons, and similar processes could potentially lead to the formation of the target molecule. nih.govprinceton.edu
Abiotic formation pathways could also be significant. The transformation of persistent organochlorine compounds in the environment can occur through processes such as photolysis and hydrolysis. nih.gov It is conceivable that under certain environmental conditions, such as in contaminated soils or waters, simpler chlorinated aromatic compounds could undergo reactions to form more complex structures like this compound. The degradation of chlorinated ethenes is a well-studied area, and the principles learned from these studies could be applied to understanding the potential formation and degradation of the target compound. nih.govyoutube.comresearchgate.netnih.gov
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 1-Chloro-4-(1-chloro-1-butenyl)benzene, and how should data be interpreted?
- Methodological Answer : Utilize 1H-NMR and 13C-NMR (DEPTQ) in CDCl3 at 298 K (400 MHz for 1H, 100 MHz for 13C) to resolve structural features. For example, the alkenyl protons in the butenyl group will exhibit coupling constants (~10–16 Hz) indicative of trans or cis configurations. Carbon signals for chlorine-substituted aromatic carbons typically appear downfield (δ ~125–140 ppm). Compare spectral data with structurally analogous compounds like 1-Chloro-4-(phenylethynyl)benzene to validate assignments.
Q. What safety protocols are critical for handling chlorinated aromatic compounds like this compound?
- Methodological Answer : Implement local exhaust ventilation and closed systems to minimize vapor exposure. Use respirators with organic vapor cartridges (OV/AG filters) and nitrile gloves (tested for permeation resistance to chlorinated solvents). Store in corrosion-resistant containers away from ignition sources, and dispose of waste via professional hazardous waste services to prevent environmental release .
Q. How can researchers design a scalable synthesis route for this compound?
- Methodological Answer : Adapt catalytic methods from analogous systems. For example, use Pd/Cu-catalyzed cross-coupling between 1-chloro-4-iodobenzene and 1-chloro-1-butenylboronic acid under Suzuki-Miyaura conditions. Optimize solvent (THF or DMF), base (K2CO3), and temperature (80–100°C) to improve yield. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography .
Advanced Research Questions
Q. How does stereoselective hydrogenation impact the isomerization of the butenyl moiety in this compound?
- Methodological Answer : Employ chromium-based catalysts (e.g., Cr(CO)3 complexes) for semi-hydrogenation of the alkyne precursor to the butenyl group. Control stereochemistry by tuning ligand electronics (e.g., phosphines) and reaction pressure (1–5 bar H2). Analyze product ratios via GC-MS or chiral HPLC. For example, trans-selectivity (>90%) can be achieved using sterically bulky ligands.
Q. What analytical strategies are effective for detecting environmental residues of this compound and assessing bioaccumulation risks?
- Methodological Answer : Use GC-ECD or HRMS with isotopic dilution for trace-level detection in soil/water. Extract samples via solid-phase extraction (C18 cartridges) and derivatize with BSTFA for volatility. Compare bioaccumulation factors (BAFs) with structurally related pollutants like p,p′-DDE, which shows log Kow ~6.5 and BAF >10,000 in avian species . Validate methods using spike-recovery experiments (≥80% recovery).
Q. How does the chlorine substitution pattern influence binding to estrogen receptors (ERs) in toxicological studies?
- Methodological Answer : Perform competitive binding assays with hERα or aERα (alligator ERα). Incubate this compound (10<sup>−12</sup>–10<sup>−6</sup> M) with <sup>3</sup>H-estradiol and recombinant ER. Calculate IC50 and relative binding affinity (RBA). Structural analogs like p,p′-DDT show RBAs <0.1% vs. estradiol, suggesting weak ER interaction. Use molecular docking (AutoDock Vina) to map halogen-π interactions with Phe404 in the ER ligand-binding domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
